1-(4-benzylpiperidin-1-yl)butan-1-one
CAS No.: 77251-50-4
Cat. No.: VC11057608
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77251-50-4 |
|---|---|
| Molecular Formula | C16H23NO |
| Molecular Weight | 245.36 g/mol |
| IUPAC Name | 1-(4-benzylpiperidin-1-yl)butan-1-one |
| Standard InChI | InChI=1S/C16H23NO/c1-2-6-16(18)17-11-9-15(10-12-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
| Standard InChI Key | BJHVZCJXHHPAQV-UHFFFAOYSA-N |
| SMILES | CCCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
| Canonical SMILES | CCCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
The compound’s molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.35 g/mol. Its structure integrates a piperidine core, a benzyl substituent, and a ketone-functionalized butyl chain. Key physicochemical properties can be inferred from structurally analogous compounds:
The benzyl group enhances lipid solubility, facilitating blood-brain barrier penetration, while the ketone group provides a reactive site for further chemical modifications .
Synthesis Pathways
Alkylation of 4-Benzylpiperidine
A common route involves alkylating 4-benzylpiperidine with 4-bromobutan-1-one in the presence of a base such as potassium carbonate. This method mirrors protocols used for synthesizing fentanyl analogs, where piperidine derivatives react with alkyl halides :
Yields depend on solvent choice (e.g., acetonitrile or 2-propanol) and reaction temperature, typically ranging from 60–80°C .
Reductive Amination
An alternative approach employs reductive amination between 4-benzylpiperidine and levulinic acid (4-oxopentanoic acid), followed by decarboxylation. This method, adapted from piperidone syntheses , offers higher stereochemical control:
This route achieves yields up to 78% under optimized conditions .
Future Research Directions
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